Unveiling 25G-NBOMe: A Comprehensive Technical Guide to its Chemical Characterization
Unveiling 25G-NBOMe: A Comprehensive Technical Guide to its Chemical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
25G-NBOMe, or 2-(2,5-dimethoxy-3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine, is a potent synthetic hallucinogen derived from the 2C-G phenethylamine.[1][2] As a powerful agonist of the human 5-HT2A serotonin receptor, its unique chemical structure and pharmacological activity warrant detailed analytical characterization for forensic, clinical, and research applications.[1][2][3] This in-depth technical guide provides a comprehensive overview of the methodologies and data essential for the unambiguous identification and quantification of 25G-NBOMe.
Chemical and Physical Properties
25G-NBOMe is characterized by a phenethylamine core with two methoxy groups and two methyl groups on the phenyl ring, and an N-(2-methoxybenzyl) substituent on the amine.[1][4] This N-benzyl moiety is known to significantly enhance its affinity and activity at the 5-HT2A receptor.[3] The hydrochloride salt is a common form for this compound.[3][5]
| Property | Value | Reference |
| Chemical Formula | C20H27NO3 | [2][4] |
| Molar Mass | 329.440 g·mol−1 | [2] |
| IUPAC Name | 2-(2,5-dimethoxy-3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine | [2] |
| CAS Number | 1354632-65-7 | [2] |
| Synonyms | NBOMe-2C-G, 2C-G-NBOMe HCl | [2][5] |
Analytical Characterization
A multi-faceted approach employing various analytical techniques is crucial for the definitive characterization of 25G-NBOMe. The most commonly utilized methods include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and Fourier-transform infrared spectroscopy (FTIR).[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the identification of 25G-NBOMe. The electron ionization (EI) mass spectra of NBOMe compounds, including 25G-NBOMe, often exhibit similar fragmentation patterns, characterized by dominant ions at m/z 150, 121, and 91.[1][8]
Table 1: GC-MS Data for 25G-NBOMe
| Parameter | Value | Reference |
| GC Retention Time (RT) | 9.93 min (locked to tetracosane at 9.258 min) | [4] |
| Base Peak (BP) | 121 m/z | [4] |
| Other Major Ions | 150 m/z, 91 m/z | [4] |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol.
-
Injection: Inject 1 µL of the sample solution into the GC system with a split ratio (e.g., 1:5).[4]
-
Injector Temperature: Set the injector temperature to 280°C.[4]
-
Chromatographic Separation: Utilize a suitable capillary column (e.g., Agilent). The specific column and temperature program should be optimized for the separation of phenethylamines.
-
Mass Spectrometry:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the detection and quantification of 25G-NBOMe, particularly in biological matrices.[7][9][10] This technique is invaluable for forensic toxicology and clinical analysis.
Table 2: LC-MS/MS Parameters for 25G-NBOMe
| Parameter | Value | Reference |
| Linearity Range | 1 to 100 ng/mL in human urine | [9][10] |
| Bias | 86–116% | [9][10] |
| Coefficient of Variation | <14% | [9][10] |
Experimental Protocol: LC-MS/MS Analysis of 25G-NBOMe in Urine
-
Sample Preparation (Solid-Phase Extraction):
-
To 0.5 mL of urine, add 25 µL of an internal standard (e.g., 25I-NBOMe-d3 at 200 ng/mL).[9]
-
Add 0.5 mL of methanol and vortex for 30 seconds.[9]
-
Transfer 300 µL of the mixture to a solid-phase extraction column (e.g., Clean Screen FASt™).[9]
-
Rapidly aspirate the sample through the column using positive pressure (e.g., 80 psi nitrogen) into an autosampler vial.[9]
-
-
Chromatography:
-
Column: A suitable C8 or C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is typically used.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 25G-NBOMe and the internal standard.
-
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy provides information about the functional groups present in the 25G-NBOMe molecule, serving as a valuable tool for structural confirmation. The analysis can be performed directly on the sample using an Attenuated Total Reflectance (ATR) accessory.[4]
Table 3: FTIR Data for 25G-NBOMe
| Parameter | Value | Reference |
| Measurement Mode | FTIR-ATR (direct measurement) | [4] |
| IR Scan Range | 4000 to 650 cm-1 | [4] |
| Resolution | 4 cm-1 | [4] |
Experimental Protocol: FTIR-ATR Analysis
-
Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.
-
Data Acquisition: Collect the infrared spectrum over the specified range and resolution.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in 25G-NBOMe (e.g., C-H, C=C aromatic, C-O ether, N-H stretches).
Signaling Pathway and Mechanism of Action
25G-NBOMe is a potent agonist at the serotonin 5-HT2A receptor.[1][2] The binding of 25G-NBOMe to this G-protein coupled receptor (GPCR) is believed to initiate a signaling cascade responsible for its hallucinogenic effects. While the precise downstream signaling of 25G-NBOMe is not extensively detailed in the literature, it is expected to follow the canonical 5-HT2A receptor activation pathway.
Caption: 5-HT2A Receptor Signaling Pathway Activated by 25G-NBOMe.
Experimental Workflow for Characterization
A logical workflow is essential for the systematic and comprehensive characterization of a 25G-NBOMe sample. This typically begins with presumptive testing followed by confirmatory analyses.
Caption: General Workflow for the Chemical Characterization of 25G-NBOMe.
Conclusion
The chemical characterization of 25G-NBOMe necessitates the use of advanced analytical techniques to ensure accurate identification and quantification. This guide provides a foundational understanding of the key methodologies, including GC-MS, LC-MS/MS, and FTIR, along with detailed experimental protocols and expected data. The provided diagrams of the signaling pathway and experimental workflow offer a visual representation of the compound's mechanism of action and the process for its analysis. This information is critical for researchers, scientists, and drug development professionals working with this potent psychoactive substance.
References
- 1. 25G-NBOMe (hydrochloride) | Benchchem [benchchem.com]
- 2. 25G-NBOMe - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. policija.si [policija.si]
- 5. zeptometrix.com [zeptometrix.com]
- 6. Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-Performance Liquid Chromatography with Tandem Mass Spectrometry for the Determination of Nine Hallucinogenic 25-NBOMe Designer Drugs in Urine Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
